bis-Tedizolidyl Phosphate Diester

Description

Overview of Phosphate (B84403) Diesters in Medicinal Chemistry

Phosphate esters are derivatives of phosphoric acid and are fundamental to various biological processes. libretexts.orglumenlearning.com In medicinal chemistry, the strategic use of phosphate ester groups has become a cornerstone of drug design, particularly in the development of prodrugs. wisdomlib.orgacs.org

A prodrug is an inactive or less active compound that is metabolized into its active form within the body. The phosphate ester prodrug strategy involves attaching a phosphate group to a drug molecule. This modification is typically employed to overcome pharmaceutical challenges such as poor water solubility, which can hinder intravenous administration, or low membrane permeability, which can limit oral absorption. acs.orgnih.gov By masking certain functional groups with a phosphate moiety, chemists can create a charge-neutral or more hydrophilic molecule that travels more effectively to its site of action. acs.org Once in the body, endogenous enzymes like phosphatases cleave the phosphate ester bond, releasing the active drug. acs.org This approach has been successfully used to improve the pharmacokinetic profiles of various therapeutic agents.

In the field of antibiotic research, the prodrug approach is particularly valuable. Enhancing the delivery of an antibiotic to the site of infection is crucial for its efficacy. Phosphate ester prodrugs have been instrumental in improving the bioavailability of certain antibiotics. nih.gov For instance, tedizolid (B1663884) phosphate is a well-known example of a phosphate prodrug strategy in action. It is the prodrug form of the oxazolidinone antibiotic tedizolid. nih.govnih.gov The addition of the phosphate group significantly increases the water solubility of the parent compound, making it suitable for both oral and intravenous administration. nih.gov This strategy allows for flexible treatment options and is a key tool in the fight against challenging bacterial infections, including those caused by resistant pathogens. nih.govnih.gov

Origin and Significance of bis-Tedizolidyl Phosphate Diester

The compound this compound is not the therapeutic agent itself but is intrinsically linked to the antibiotic tedizolid and its manufacturing process.

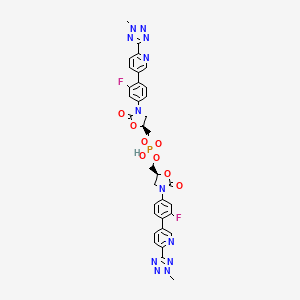

Tedizolid is a potent oxazolidinone antibiotic that functions by inhibiting bacterial protein synthesis. nih.govdovepress.com To enhance its clinical utility, it is administered as its prodrug, tedizolid phosphate. dovepress.comdrugbank.com During the synthesis or storage of tedizolid phosphate, impurities can form. This compound is one such related substance. It is essentially a dimer, where two molecules of the tedizolid parent structure are linked together by a central phosphate diester bridge. lgcstandards.com This structure, bis[[(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate, contrasts with the therapeutic prodrug, tedizolid phosphate, which is a mono-ester. nih.govlgcstandards.com

The primary significance of this compound lies in its role as a research and analytical reference standard. lgcstandards.com In pharmaceutical manufacturing, it is a regulatory requirement to identify and control the levels of impurities in any drug product to ensure its safety and efficacy. Since this compound can be a potential impurity in tedizolid phosphate formulations, having a pure, well-characterized sample of this diester is crucial. lgcstandards.comcoompo.com It allows analytical chemists to develop and validate methods to detect and quantify its presence, ensuring that batches of the final drug product meet stringent purity specifications. Therefore, while not intended for therapeutic use, it is an indispensable tool for quality control in the pharmaceutical industry. coompo.com

Academic Research Imperatives for Complex Chemical Entities

The study of complex chemical entities like this compound underscores a fundamental principle in modern chemistry and drug development: the necessity of understanding all components within a chemical system. The investigation of reaction intermediates, byproducts, and degradation products is critical. taylorandfrancis.comacs.org These "minor" components can provide deep insights into reaction mechanisms and the stability of the main compound. taylorandfrancis.com In the context of pharmaceuticals, even trace amounts of an impurity could have unintended biological activity. Therefore, academic and industrial research is driven by the imperative to synthesize, isolate, and characterize these complex molecules. This rigorous approach not only ensures the quality of medicines but also expands the fundamental knowledge base of synthetic and analytical chemistry. scitechdaily.comibm.com

Data Tables

Chemical Data for this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Analyte Name | This compound | lgcstandards.com |

| Systematic Name | bis[[(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate | lgcstandards.com |

| CAS Number | 1256966-02-5 | coompo.com |

| Molecular Formula | C₃₄H₂₉F₂N₁₂O₈P | lgcstandards.com |

| Molecular Weight | 802.64 g/mol | coompo.com |

Compound Names Mentioned in this Article

| Compound Name | Role/Context |

|---|---|

| This compound | The main subject of the article; a research intermediate and analytical standard. |

| Tedizolid | The active oxazolidinone antibiotic. nih.gov |

| Tedizolid Phosphate | The water-soluble phosphate mono-ester prodrug of tedizolid. nih.govnih.gov |

Properties

Molecular Formula |

C34H29F2N12O8P |

|---|---|

Molecular Weight |

802.6 g/mol |

IUPAC Name |

bis[[(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate |

InChI |

InChI=1S/C34H29F2N12O8P/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(55-33(47)49)17-53-57(51,52)54-18-24-16-48(34(50)56-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)/t23-,24-/m0/s1 |

InChI Key |

UGUGELYBSIMIPH-ZEQRLZLVSA-N |

Isomeric SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)COP(=O)(O)OC[C@@H]5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |

Canonical SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Bis Tedizolidyl Phosphate Diester

Chemical Synthesis Pathways and Reaction Mechanisms

The formation of bis-tedizolidyl phosphate (B84403) diester is not a targeted synthetic goal but rather a known impurity that can arise during the synthesis of tedizolid (B1663884) phosphate. synzeal.com It is often referred to as Tedizolid Phosphate Dimer or Tedizolid Impurity 1. synzeal.com Its presence necessitates a thorough understanding of the reaction mechanisms that lead to its formation to ensure the purity of the final API.

Esterification Reactions for Phosphate Diester Formation

The synthesis of tedizolid phosphate involves the phosphorylation of the primary hydroxyl group of tedizolid. google.com This is typically achieved using a phosphorylating agent such as phosphorus oxychloride (POCl₃) in a suitable solvent. google.com The intended reaction is a monophosphorylation to yield the desired tedizolid phosphate.

However, a competing reaction can occur where a second molecule of tedizolid reacts with the initially formed tedizolid phosphate intermediate. This results in the formation of a phosphate diester bridge between two tedizolid molecules, yielding bis-tedizolidyl phosphate diester. The likely mechanism involves the activation of the phosphate monoester by the phosphorylating agent or a coupling agent, followed by nucleophilic attack from the hydroxyl group of another tedizolid molecule.

Optimization of Reaction Conditions and Yield

In the context of this compound, the objective of process optimization is to minimize its formation. The "yield" of this impurity is a critical quality attribute to be controlled. Several factors can influence the formation of this dimeric byproduct:

Stoichiometry of Reagents: The molar ratio of the phosphorylating agent to tedizolid is a crucial parameter. An excess of the phosphorylating agent could potentially lead to over-activation and increase the likelihood of dimer formation.

Reaction Temperature and Time: As with many side reactions, temperature and reaction duration can play a significant role. Lowering the reaction temperature and minimizing the reaction time once the primary phosphorylation is complete can help to reduce the formation of the diester. google.com

Purification Strategies: Post-reaction purification is essential to remove the this compound. Patents describing the synthesis of tedizolid phosphate detail various purification methods, such as adjusting the pH of the solution to precipitate the desired product while leaving impurities in the solution, followed by washing with appropriate solvents like water and methanol. google.com

| Parameter | Condition to Minimize Dimer Formation |

| Reagent Ratio | Careful control of the stoichiometry of the phosphorylating agent to tedizolid. |

| Temperature | Conducting the reaction at lower temperatures, for instance, around 0-10°C during critical steps. google.com |

| Reaction Time | Monitoring the reaction progress and quenching it promptly upon completion of the desired monophosphorylation. |

| Purification | Implementation of pH adjustment and recrystallization or washing steps to selectively remove the more non-polar dimer impurity. google.com |

Precursor Chemistry and Intermediate Compounds

The formation of this compound is intrinsically linked to the chemistry of its precursors, primarily tedizolid itself.

Synthesis of Tedizolid-Derived Precursors

The synthesis of tedizolid is a multi-step process. A key intermediate in many synthetic routes is (5R)-3-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-(hydroxymethyl)-2-oxazolidinone. google.com This boronic ester is then coupled with a suitable pyridine (B92270) derivative, such as 2-(2-methyl-2H-tetrazol-5-yl)-5-bromopyridine, via a Suzuki coupling reaction to form tedizolid. google.comnih.gov The synthesis of these precursors involves several chemical transformations, and their purity is paramount to ensure a clean final product.

Isolation and Characterization of Reaction Intermediates

In the context of this article, the "intermediate" of interest is the this compound itself, which is isolated as an impurity. Its characterization is crucial for quality control during the manufacturing of tedizolid phosphate. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to detect and quantify its presence. google.com The compound has been chemically identified as bis[[(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate. lgcstandards.com

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₃₄H₂₉F₂N₁₂O₈P | 802.64 | 1256966-02-5 |

| Tedizolid | C₁₇H₁₅FN₆O₃ | 370.34 | 856866-72-3 |

| Tedizolid Phosphate | C₁₇H₁₆FN₆O₆P | 450.32 | 856867-55-5 |

| (5R)-3-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-(hydroxymethyl)-2-oxazolidinone | C₁₉H₂₃BFNO₅ | 375.20 | 856866-75-6 |

| 2-(2-methyl-2H-tetrazol-5-yl)-5-bromopyridine | C₇H₆BrN₅ | 240.06 | 856866-70-1 |

Strategies for Stereochemical Control in Diester Synthesis

The biological activity of tedizolid is dependent on its stereochemistry, specifically the (R)-configuration at the C5 position of the oxazolidinone ring, which is designated as (5R) or (S) depending on the specific chemical name conventions used but refers to the same absolute configuration. nih.govlgcstandards.com Consequently, any related compounds, including the this compound impurity, will have their stereochemistry dictated by the starting material.

The formation of the this compound involves the coupling of two tedizolid molecules. To ensure that the resulting diester has the correct and consistent stereochemistry (i.e., the (5R, 5'R)-configuration), it is imperative that the tedizolid starting material is stereochemically pure. The stereochemical integrity is established early in the synthesis of the oxazolidinone core and is maintained throughout the subsequent reaction steps. Therefore, the primary strategy for stereochemical control in the formation of the bis-diester impurity is the use of enantiomerically pure tedizolid.

Analog Design and Structural Modifications for Research Purposes

The rationale behind designing and synthesizing analogs of this compound is to investigate the structure-activity relationships (SAR) of such dimeric constructs. The creation of a dimeric form of a potent antibiotic like tedizolid opens up avenues for exploring novel pharmacological properties. Research in this area would focus on how dimerization affects antibacterial potency, spectrum of activity, and interaction with the bacterial ribosome.

Structural modifications can be systematically introduced to probe their impact on the molecule's biological activity. These modifications can be broadly categorized into three areas: the linker, the core oxazolidinone structure, and the peripheral substituents.

Linker Modifications: The phosphate diester linker itself can be modified. For research purposes, the length and flexibility of the linker could be altered by replacing the phosphate group with other moieties, such as dicarboxylate esters or polyethylene (B3416737) glycol (PEG) chains. acs.org This would allow for an investigation into the optimal distance and orientation between the two tedizolid units for ribosomal binding.

Core Oxazolidinone Modifications: While the core oxazolidinone structure is essential for antibacterial activity, subtle modifications could be explored. For instance, the introduction of different substituents at the C-5 position of the oxazolidinone ring, which is known to influence activity against linezolid-resistant strains, could be investigated in the context of the dimer. nih.gov

Peripheral Substituent Modifications: The peripheral parts of the tedizolid molecules within the dimer, such as the fluorophenyl and pyridyl rings, offer multiple sites for modification. Research has shown that modifications to the C- and D-rings of oxazolidinones can significantly impact their antibacterial potency and spectrum. nih.govnih.gov Analogs could be designed with alternative heterocyclic systems or different substitution patterns on the existing rings to explore potential enhancements in activity or to overcome resistance mechanisms. nih.gov

The following interactive data table outlines potential analogs of this compound that could be synthesized for research purposes, highlighting the intended area of investigation for each modification.

| Analog ID | Structural Modification | Rationale for Research | Potential Analytical Method |

| BTPD-001 | Replacement of phosphate linker with a succinate (B1194679) diester linker. | To investigate the effect of linker type and flexibility on antibacterial activity. | NMR, MS, In vitro antibacterial assays |

| BTPD-002 | Introduction of a methyl group at the C-5 position of one tedizolid unit. | To study the impact of C-5 substitution on activity against linezolid-resistant strains in a dimeric context. | NMR, MS, MIC determination against resistant strains |

| BTPD-003 | Replacement of the pyridyl D-ring with a pyrimidinyl ring in both tedizolid units. | To explore the influence of the D-ring on ribosomal binding affinity and spectrum of activity. | NMR, MS, Ribosome binding assays |

| BTPD-004 | Introduction of an additional fluorine atom on the phenyl C-ring of one tedizolid unit. | To assess the effect of increased halogenation on potency and cell penetration. | NMR, MS, In vitro permeability assays |

The synthesis and evaluation of these and other analogs would provide valuable insights into the SAR of dimeric oxazolidinones. This knowledge could guide the design of future antibiotics with improved properties, potentially addressing the growing challenge of antimicrobial resistance. The study of such novel chemical entities is a critical component of ongoing efforts to expand the arsenal (B13267) of effective antibacterial agents.

Biochemical Transformations and Enzymatic Hydrolysis Studies

The conversion of the inactive prodrug, bis-tedizolidyl phosphate (B84403) diester, into the microbiologically active tedizolid (B1663884) is a rapid and efficient process mediated by endogenous enzymes. This biotransformation is central to the delivery of the active therapeutic agent to its site of action.

Enzymatic Cleavage Mechanisms of Phosphate Diesters

The fundamental mechanism driving the activation of bis-tedizolidyl phosphate diester is the enzymatic hydrolysis of its phosphate ester bonds. This cleavage is facilitated by a class of enzymes known as phosphatases, which are ubiquitous throughout the body. These enzymes catalyze the removal of the phosphate group, a process that begins immediately upon intravenous administration. nih.gov The utilization of a phosphorylated prodrug design significantly enhances the aqueous solubility of the compound, a crucial factor for intravenous formulation. nih.gov

The enzymatic action of phosphatases on the phosphate diester linkage results in the liberation of the active tedizolid molecules. This bioconversion is not dependent on hepatic metabolic pathways, such as the cytochrome P450 system, for its activation. fda.gov

Investigation of Phosphatase-Mediated Hydrolysis

Studies have consistently shown that this compound is rapidly and extensively converted to tedizolid by nonspecific phosphatases present in the body. nih.govnih.govresearchgate.netdrugbank.com These enzymes are not confined to a specific organ or tissue type, ensuring a swift conversion of the prodrug following administration. The cleavage of the phosphate group by these serum and tissue phosphatases is a key step that unmasks the C-5 hydroxymethyl group of the oxazolidinone core, which is essential for its antimicrobial activity. nih.gov

The mechanism of action of tedizolid involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. patsnap.com The phosphate group in the prodrug form masks this crucial interaction site. nih.gov Therefore, the efficient hydrolysis by phosphatases is a prerequisite for the antibacterial efficacy of tedizolid.

Chemical Hydrolysis Kinetics and Degradation Pathways

The stability of this compound under various chemical conditions is a critical factor influencing its shelf-life and formulation development. Forced degradation studies have provided valuable insights into its chemical hydrolysis kinetics and degradation pathways.

pH-Dependent Stability and Hydrolysis Profiles

The stability of this compound is significantly influenced by pH. The solubility of the compound demonstrates a steep increase between pH 4.0 and 6.0, being lowest at low pH and highest at high pH where the molecule is fully deprotonated. nih.gov

Forced degradation studies have revealed that the compound undergoes significant degradation under acidic and basic conditions, while it remains relatively stable under neutral, thermal, and photolytic conditions. nih.govbohrium.comresearchgate.netoup.comoup.comnih.gov In acidic and alkaline environments, hydrolysis of the phosphate ester and other parts of the molecule can occur, leading to the formation of various degradation products. One of the primary degradation products formed under acidic and oxidative conditions is the active moiety, tedizolid. bohrium.com

| Stress Condition | Extent of Degradation | Key Degradation Products | Reference |

| Acidic Hydrolysis | Significant | Tedizolid (DP4), DP1, DP2 | nih.govbohrium.comoup.com |

| Alkaline Hydrolysis | Significant | DP3 | nih.govbohrium.comoup.com |

| Neutral Hydrolysis | Stable | - | nih.govresearchgate.netoup.com |

| Oxidative | Significant | Tedizolid (DP4), DP1, DP5 | nih.govbohrium.comoup.com |

| Thermal | Stable | - | nih.govresearchgate.netoup.com |

| Photolytic | Stable | - | nih.govresearchgate.netoup.com |

DP refers to Degradation Product as identified in the cited studies.

Environmental Factors Influencing Diester Degradation

Beyond pH, other environmental factors can influence the degradation of this compound. Studies investigating its stability in intravenous infusion bags have shown that the compound remains stable for extended periods when stored at room temperature (25±2 °C), under refrigeration (2–8 °C), or frozen (-15 to -25 °C). ingentaconnect.comresearchgate.net For instance, in 0.9% sodium chloride infusion bags, at least 90% of the initial concentration of tedizolid phosphate remained unchanged throughout the study period under these storage conditions. researchgate.net

However, significant degradation was observed under oxidative stress conditions. nih.govbohrium.comresearchgate.net This highlights the importance of protecting the compound from oxidizing agents during manufacturing and storage to maintain its integrity and ensure the delivery of the intended active substance.

Release Kinetics of Parent Moiety from this compound

The release of the active parent moiety, tedizolid, from its phosphate prodrug is a rapid process following administration, leading to the prompt achievement of therapeutic concentrations in the plasma.

Pharmacokinetic studies in humans have demonstrated that after oral administration of tedizolid phosphate, peak plasma concentrations (Cmax) of tedizolid are typically reached within approximately 3 hours. nih.gov Following intravenous infusion over 1 hour, the Cmax of tedizolid is observed at the end of the infusion. nih.gov The conversion is so rapid that the prodrug, this compound, is often below the lower limit of quantification in plasma at all time points. nih.gov

The absolute oral bioavailability of tedizolid from its phosphate prodrug is high, approximately 91%, indicating efficient absorption and conversion. fda.govdrugbank.comdrugbank.com Steady-state plasma concentrations of tedizolid are achieved within approximately three days of once-daily dosing. fda.gov

| Pharmacokinetic Parameter | Value | Route of Administration | Reference |

| Time to Peak Concentration (Tmax) | ~3 hours | Oral | nih.gov |

| Time to Peak Concentration (Tmax) | ~1 hour | Intravenous (1-hour infusion) | nih.govnih.gov |

| Absolute Bioavailability | ~91% | Oral | fda.govdrugbank.comdrugbank.com |

| Elimination Half-life of Tedizolid | ~12 hours | - | nih.gov |

This rapid and consistent release of tedizolid from the this compound prodrug ensures that effective antibacterial concentrations are achieved in a timely manner to combat susceptible pathogens.

Lack of Publicly Available Research Data on this compound Precludes Detailed Analysis

While the chemical compound this compound is recognized and available as a research chemical, a thorough review of publicly accessible scientific literature reveals a significant absence of studies pertaining to its specific biochemical transformations, enzymatic hydrolysis, and cellular processing. lgcstandards.comchemicalbook.comlgcstandards.comaxios-research.comweblivelink.com This scarcity of dedicated research prevents a detailed and data-driven analysis as requested.

The compound, identified with CAS Number 1256966-02-5, is cataloged by chemical suppliers and is noted as a potential impurity or related compound in the context of the antibiotic tedizolid. lgcstandards.comweblivelink.com Its molecular formula is C₃₄H₂₉F₂N₁₂O₈P, with a molecular weight of approximately 802.64 g/mol . lgcstandards.comlgcstandards.com

However, there are no available research findings that would allow for a quantitative analysis of tedizolid liberation from this specific diester, nor are there any published models of its prodrug activation profile. Similarly, in vitro studies detailing the cellular and subcellular compartmentalization of its processing have not been identified in the available literature.

Consequently, the creation of an article with the specified sections on quantitative analysis, activation modeling, and cellular processing, complete with research findings and data tables, is not feasible without resorting to speculation. Adherence to scientific accuracy and reliance on verifiable data is paramount, and the current body of research does not support the requested detailed examination of this compound's biochemical behavior.

Extensive research is, however, available for the primary prodrug form, tedizolid phosphate . This mono-phosphate ester has been the subject of numerous studies detailing its conversion to the active drug, tedizolid, including its enzymatic hydrolysis, pharmacokinetic profiles, and cellular activity. Should an analysis of this well-documented compound be of interest, sufficient data exists to provide a comprehensive overview.

Pharmacological Research Perspectives: Preclinical Mechanistic Investigations

In Vitro Studies on Target Interactions

As a prodrug, Tedizolid (B1663884) Phosphate (B84403) itself is not expected to have a high binding affinity for the ultimate bacterial target. The active moiety, tedizolid, exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. Research has consistently shown that tedizolid is significantly more potent than its predecessor, linezolid (B1675486), against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). dovepress.com

While direct binding affinity studies for the "bis-Tedizolidyl Phosphate Diester" are not available, it can be inferred that this larger, more complex molecule would also have low affinity for the ribosomal target. The key function of such a molecule would be its ability to be hydrolyzed to release the active tedizolid.

There is no evidence to suggest that Tedizolid Phosphate or a hypothetical "this compound" are designed to act as enzyme inhibitors in their diester form. Their primary role is to be acted upon by enzymes, specifically phosphatases, to release the active drug. Any off-target enzyme inhibition would likely be an unintended secondary characteristic.

Molecular Mechanisms of Action or Prodrug Activation

The phosphate prodrug strategy is employed to enhance the solubility and pharmacokinetic properties of the parent drug, tedizolid. Tedizolid Phosphate is readily absorbed and then rapidly converted by endogenous phosphatases in the body to active tedizolid. This conversion is efficient, ensuring high concentrations of the active drug at the site of infection.

A "this compound" would, in theory, be a larger molecule carrying two tedizolid moieties. Its intracellular delivery would be contingent on its ability to cross cell membranes and its subsequent hydrolysis. The efficiency of such a process compared to the known Tedizolid Phosphate is purely speculative without direct experimental data. The hydrolysis of such a molecule could potentially release two molecules of tedizolid, which might offer a different pharmacokinetic profile.

The primary product of the hydrolysis of Tedizolid Phosphate is the active drug, tedizolid, and an inorganic phosphate. Tedizolid then interacts with the bacterial ribosome to inhibit protein synthesis. This is the key biochemical pathway modulated by the hydrolysis product.

In the case of "this compound," hydrolysis would also be expected to yield active tedizolid molecules, which would then follow the same mechanism of action. The other hydrolysis byproducts would be phosphate-based. The study of phosphate ester hydrolysis shows that the reactivity is highly dependent on the leaving group. rsc.org

Comparative Biochemical Activity with Related Phosphate Prodrugs

Tedizolid Phosphate has been extensively compared to linezolid, another oxazolidinone antibiotic. In vitro studies have consistently demonstrated that tedizolid is four to eight times more potent than linezolid against various strains of staphylococci, enterococci, and streptococci. mdpi.com This increased potency is a key advantage of tedizolid.

While a direct comparison with "this compound" is not possible due to the lack of data, a comparative analysis can be made with other phosphate prodrugs. For instance, studies on bis(benzyl)phosphate triesters of antiviral nucleoside analogues have shown that the hydrolysis pathways can be complex and that not all prodrugs efficiently release the active monophosphate. nih.gov This highlights the importance of the specific chemical structure of the prodrug in determining its biological activity.

Interactive Table: Comparative In Vitro Potency (MIC90)

| Organism | Tedizolid (μg/mL) | Linezolid (μg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | 0.25–0.5 | 2–4 |

| Staphylococcus aureus (Methicillin-Resistant) | 0.25–0.5 | 2–4 |

| Coagulase-Negative Staphylococci | 0.25–5 | 1–2 |

| β-hemolytic Streptococci | 0.25–0.5 | 1–2 |

| Data sourced from multiple in vitro studies. dovepress.com |

Resistance Mechanisms in Biological Systems

Direct studies on biological resistance mechanisms specifically targeting this compound are not available in scientific literature, as this compound is primarily classified as a synthesis-related impurity of tedizolid phosphate rather than an active antibacterial agent. synzeal.comgoogle.com Its relevance to resistance is primarily contextual, relating to the mechanisms that affect the active drug, tedizolid.

Tedizolid, the active moiety formed from tedizolid phosphate, is a second-generation oxazolidinone antibiotic. wikipedia.org It functions by inhibiting bacterial protein synthesis through binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. researchgate.netnih.gov Resistance to oxazolidinones in Gram-positive bacteria, the primary targets of tedizolid, is predominantly mediated by two main mechanisms: target site modifications and enzymatic drug modification.

Target Site Modifications: The most common form of resistance involves alterations in the drug's target on the bacterial ribosome. This occurs through point mutations in the genes encoding for 23S ribosomal RNA (rRNA), a key component of the 50S subunit. These mutations, such as the G2576T substitution (E. coli numbering), reduce the binding affinity of the oxazolidinone to the ribosome, thereby diminishing its inhibitory effect. researchgate.net

Enzymatic Drug Modification: A significant mechanism for acquired resistance is the presence of the cfr (chloramphenicol-florfenicol resistance) gene. researchgate.net This gene is typically located on mobile genetic elements like plasmids, allowing for its horizontal transfer between bacteria. The cfr gene encodes an ATP-dependent methyltransferase enzyme that modifies an adenine (B156593) residue (A2503) in the 23S rRNA. This methylation sterically hinders the binding of oxazolidinones to the ribosome, conferring resistance.

Tedizolid possesses a modified side chain at the C-5 position of its oxazolidinone nucleus. This structural difference allows it to maintain activity against some linezolid-resistant bacterial isolates, particularly those whose resistance is mediated by the cfr gene. researchgate.net

The table below summarizes the key resistance mechanisms pertinent to the tedizolid class of compounds.

| Mechanism Type | Specific Mechanism | Description | Effect on Tedizolid |

| Target Site Modification | 23S rRNA gene mutations (e.g., G2576T) | Alterations in the nucleotide sequence of the 23S rRNA component of the ribosome, reducing drug binding affinity. | Can confer resistance, although higher concentrations of tedizolid may be needed to overcome it compared to first-generation oxazolidinones. |

| Enzymatic Modification | cfr gene expression | Production of a methyltransferase that modifies the A2503 residue of the 23S rRNA, blocking the drug's binding site. | Tedizolid often retains activity against cfr-positive strains that are resistant to linezolid due to its modified side chain. researchgate.net |

Metabolic Fate and Biotransformation Pathways Preclinical Research

Identification of Metabolites and Biotransformation Products

Preclinical studies in various animal models, including rats and dogs, alongside human studies, have been instrumental in identifying the metabolites of tedizolid (B1663884) phosphate (B84403) and elucidating its biotransformation pathways. These studies have consistently shown that after administration, tedizolid phosphate is rapidly and extensively converted to its active form, tedizolid, by ubiquitous nonspecific phosphatases present in the plasma and other tissues. nih.govpatsnap.comnih.govfda.govnih.govresearchgate.net Consequently, tedizolid is the only significant metabolite detected in plasma following administration of tedizolid phosphate. nih.gov

The identification and quantification of tedizolid and its metabolites have been achieved through advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). These methods have been applied to various biological matrices, including plasma, urine, and feces, to construct a comprehensive metabolite profile.

Following the administration of radiolabeled (¹⁴C) tedizolid phosphate in preclinical and clinical studies, analysis of excreta revealed that the majority of the administered dose is eliminated as metabolites. nih.gov While tedizolid is the primary circulating entity, further metabolism occurs before excretion. The major metabolite identified in both urine and feces is an inactive sulfate (B86663) conjugate of tedizolid, known as tedizolid sulfate. nih.govdrugbank.comnih.gov Other minor metabolites have also been characterized, including a desmethyl tedizolid and a carboxy tedizolid derivative, which are found in smaller quantities in the urine. nih.gov

Table 1: Principal Metabolites of Tedizolid

| Metabolite Name | Parent Compound | Biological Activity | Primary Excretion Route |

|---|---|---|---|

| Tedizolid | Tedizolid Phosphate | Active | - |

| Tedizolid Sulfate | Tedizolid | Inactive | Feces, Urine |

| Desmethyl Tedizolid | Tedizolid | Less Potent | Urine (minor) |

| Carboxy Tedizolid | Tedizolid | Less Potent | Urine (minor) |

Based on the well-established metabolism of tedizolid phosphate, the metabolic pathway for bis-tedizolidyl phosphate diester can be inferred. The diester molecule, containing two tedizolid moieties linked by a phosphate group, would likely undergo a two-step hydrolysis by phosphatases. The initial hydrolysis would cleave one of the ester bonds, yielding one molecule of tedizolid and one molecule of tedizolid phosphate. The newly formed tedizolid phosphate would then be rapidly hydrolyzed by the same nonspecific phosphatases to yield a second molecule of tedizolid.

Once formed, tedizolid becomes the substrate for further biotransformation. The primary metabolic pathway for tedizolid is sulfation, a phase II metabolic reaction, leading to the formation of the inactive tedizolid sulfate. nih.govdrugbank.com This sulfation is the main route of elimination for the active drug. Minor oxidative pathways also exist, leading to the formation of desmethyl and carboxy metabolites. nih.gov

Role of Specific Enzyme Systems in Diester Metabolism

The enzymatic processes responsible for the metabolism of this compound are extrapolated from the known metabolic pathways of tedizolid phosphate and tedizolid.

The initial and crucial step in the metabolism of this compound, its conversion to tedizolid, is mediated by nonspecific esterases, specifically phosphatases. nih.govpatsnap.comnih.govfda.gov These enzymes are widely distributed throughout the body, ensuring rapid and efficient hydrolysis of the phosphate ester bonds.

Notably, the subsequent metabolism of the active moiety, tedizolid, does not significantly involve the cytochrome P450 (CYP) enzyme system. nih.govdrugbank.comfda.gov In vitro studies using human liver microsomes have demonstrated that tedizolid is not a substrate for major CYP enzymes. fda.gov This characteristic minimizes the potential for drug-drug interactions with other medications that are metabolized by the CYP system.

Sulfation is the predominant phase II metabolic pathway for tedizolid. nih.govdrugbank.com This process, catalyzed by sulfotransferase enzymes, results in the formation of tedizolid sulfate, a water-soluble and inactive conjugate that is readily excreted. nih.gov

In contrast, glucuronidation does not appear to be a significant metabolic pathway for tedizolid, as glucuronide conjugates have not been detected in metabolic profiling studies. nih.gov

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a drug candidate. wuxiapptec.comwuxiapptec.comyoutube.com For tedizolid and its prodrug, these assays have been conducted using various in vitro systems, including human liver microsomes.

The results of these studies have consistently demonstrated the high metabolic stability of tedizolid. In incubations with pooled human liver microsomes, little to no biotransformation of tedizolid was observed, with a high percentage of the parent compound remaining even after extended incubation periods. fda.gov This low level of microsomal metabolism is in line with the finding that CYP enzymes play a minimal role in tedizolid's clearance. nih.govdrugbank.comfda.gov The primary clearance mechanism for tedizolid is through sulfation, which is a higher capacity, lower affinity pathway compared to many CYP-mediated reactions.

The stability of crushed tedizolid phosphate tablets dispersed in water has also been studied, showing minimal degradation over several hours, which supports its stability prior to administration. nih.gov

Table 2: In Vitro Metabolic Stability of Tedizolid in Human Liver Microsomes

| Incubation Time (minutes) | Tedizolid Remaining (%) | Reference |

|---|---|---|

| Up to 120 | 88.7 - 116 | fda.gov |

Based on a comprehensive review of available scientific literature, there is no retrievable data on the metabolic fate, biotransformation, or excretion pathways of the specific chemical compound "this compound" in preclinical models.

Searches for this compound, including under its likely synonym "Tedizolid Phosphate Dimer" (CAS RN: 1220910-90-6), reveal its identity as a process-related impurity formed during the manufacturing of the antibiotic prodrug, tedizolid phosphate. manasalifesciences.comgoogle.com It is available from specialty chemical suppliers for use as a reference standard in quality control and analytical method development to ensure the purity and safety of the final pharmaceutical product. manasalifesciences.comcleanchemlab.comsynzeal.com

However, public domain research and documentation focus extensively on the metabolic fate and excretion of the intended drug, tedizolid phosphate, and its active moiety, tedizolid. nih.govnih.govdrugbank.com There is no evidence in the retrieved sources of studies investigating the preclinical metabolism or excretion of the "this compound" impurity itself. Therefore, the content required to populate the requested article outline is not available.

Analytical Methodologies and Quality Control Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating bis-tedizolidyl phosphate (B84403) diester from its parent drug, tedizolid (B1663884), its phosphate prodrug, and any potential impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of tedizolid and its related compounds, offering high resolution and sensitivity. nih.govlongdom.orgresearchgate.net While specific methods for the bis-tedizolidyl phosphate diester are not extensively detailed in publicly available literature, established methods for tedizolid phosphate provide a strong foundation for developing a suitable HPLC protocol.

A typical HPLC method would involve a reversed-phase column, such as a C18 column, to effectively separate the polar phosphate compounds. oup.com The mobile phase composition is a critical parameter to optimize. A common approach utilizes a mixture of an aqueous buffer (e.g., phosphate or sodium acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724). longdom.orgresearchgate.netoup.com The pH of the buffer is crucial for controlling the ionization state of the analytes and achieving optimal separation. For instance, a mobile phase of phosphate buffer (50 mM, pH 6.5) and acetonitrile (70:30, %v/v) has been used for the analysis of tedizolid phosphate and its degradants. oup.com

Detection is commonly performed using an ultraviolet (UV) detector, with wavelengths around 251 nm or 300 nm being effective for these compounds. longdom.orgoup.com Method validation according to regulatory guidelines (e.g., ICH) is essential to ensure linearity, accuracy, precision, and robustness. nih.govlongdom.org Linearity for tedizolid has been demonstrated over concentration ranges such as 0.2 to 5 µg/ml and 0.025 to 10.0 µg/mL. nih.govlongdom.org

Table 1: Illustrative HPLC Parameters for Tedizolid-Related Compounds

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | oup.com |

| Mobile Phase | Phosphate buffer (50 mM, pH 6.5):Acetonitrile (70:30, %v/v) | oup.com |

| Flow Rate | 1.0 mL/min | longdom.orgoup.com |

| Detection | UV at 251 nm or 300 nm | longdom.orgoup.com |

| Internal Standard | 4-nitroaniline | longdom.org |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suited for the direct analysis of non-volatile and thermally labile compounds like phosphate esters. The high molecular weight and polarity of this compound would likely require derivatization to increase its volatility before it could be analyzed by GC-MS. While there is extensive literature on GC-MS for other types of compounds, its application to large phosphate prodrugs is not a standard approach. Liquid chromatography-mass spectrometry (LC-MS) is the more prevalent and powerful technique for such molecules.

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H, ¹³C, ³¹P, and ¹⁹F NMR would provide critical information.

¹H NMR would reveal the number and connectivity of protons in the tedizolid moieties.

¹³C NMR would identify all carbon atoms in the molecule. Predicted ¹³C NMR data for tedizolid phosphate is available and can serve as a reference. drugbank.com

³¹P NMR is particularly important for phosphate-containing compounds. The chemical shift of the phosphorus atom would confirm the phosphate diester linkage and distinguish it from the monoester in tedizolid phosphate.

¹⁹F NMR would confirm the presence and environment of the fluorine atom on the phenyl ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the complete connectivity of the atoms within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive technique for determining the molecular weight and fragmentation patterns of this compound. nih.govnih.gov Electrospray ionization (ESI) is a suitable soft ionization technique for such polar molecules.

High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula. Tandem mass spectrometry (MS/MS) would involve selecting the molecular ion of the diester and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern would provide valuable structural information, such as the loss of a tedizolid moiety or cleavage of the phosphate group. This fragmentation can be used to distinguish it from isobaric metabolites, such as a sulfate (B86663) conjugate. nih.gov For tedizolid, the precursor to product ion transition at m/z 371.09 > 343.10 is used for quantification. nih.gov A similar strategy would be developed for the diester.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy can identify the functional groups present in the molecule. The IR spectrum of tedizolid shows characteristic vibrations, including C=O stretching around 1747 cm⁻¹, C=C stretching in the phenyl ring at 1619 cm⁻¹, and C-O stretching around 1223 cm⁻¹. researchgate.net For the diester, the P=O and P-O-C stretching vibrations of the phosphate group would be of particular interest and would differ from those in the monoester. FTIR can also confirm that the basic molecular structure of the parent drug is not altered during formulation processes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the chromophores in the molecule. The UV spectrum of tedizolid phosphate shows a maximum absorbance at approximately 256 nm. ijpdr.com The UV spectrum of the this compound is expected to be similar to that of tedizolid phosphate due to the presence of the same chromophoric systems. This technique is often used for detection in HPLC analysis. longdom.orgnih.gov

Development of Reference Standards and Impurity Profiling

Qualification and Certification of this compound as a Standard

The accurate quantification of any impurity relies on the availability of a well-characterized reference standard. The qualification and certification of this compound as a reference standard is a meticulous process that establishes its identity, purity, and potency. This process is essential for its use in the validation of analytical methods and for routine quality control testing of Tedizolid Phosphate drug substance and drug product.

The establishment of this compound as a reference standard involves several key stages:

Synthesis and Isolation: The impurity is either synthesized through a dedicated chemical route or isolated from batches of Tedizolid Phosphate where it is present at a sufficient concentration. The synthesis of this compound, chemically named bis[[(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate, is a complex undertaking that requires precise control of reaction conditions to yield a product of high purity. lgcstandards.com

Structural Elucidation: A battery of spectroscopic techniques is employed to unequivocally confirm the chemical structure of the isolated compound. These techniques typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to map the proton and carbon framework of the molecule, confirming the connectivity of the atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps in confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, providing further structural confirmation.

Infrared (IR) Spectroscopy: This technique identifies the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule.

Purity Determination: The purity of the reference standard is a critical parameter and is determined using a combination of methods to ensure all potential impurities (e.g., residual solvents, inorganic impurities, and other organic impurities) are accounted for. High-Performance Liquid Chromatography (HPLC) with a universal detector like a Charged Aerosol Detector (CAD) or a Diode Array Detector (DAD) is the most common technique for determining purity. A mass balance approach is often used, where the purity is calculated by subtracting the percentages of all identified impurities from 100%.

Certification: Once the structure is confirmed and the purity is accurately determined, a Certificate of Analysis (CoA) is generated. The CoA is a formal document that details the identity, purity, and other relevant physicochemical properties of the reference standard. It also includes information on the analytical methods used for characterization and the recommended storage conditions to ensure its stability. Commercial suppliers of pharmaceutical reference standards provide such comprehensive CoAs, which are often compliant with regulatory guidelines.

The availability of a certified reference standard for this compound is crucial for pharmaceutical manufacturers to control the quality of their Tedizolid Phosphate products and to comply with the stringent requirements of regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). fda.goveuropa.eu

Quantitative Analysis of Impurities in Tedizolid Formulations

The control of impurities in the final pharmaceutical formulation is a regulatory expectation to ensure patient safety. Therefore, robust and validated analytical methods are required for the quantitative determination of this compound in Tedizolid formulations.

High-Performance Liquid Chromatography (HPLC) as the Method of Choice

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis of related substances in pharmaceutical products due to its high resolution, sensitivity, and specificity. A typical HPLC method for the quantification of this compound in Tedizolid formulations would involve the following:

Chromatographic System: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV or DAD detector.

Column: A C18 column is commonly used for the separation of Tedizolid and its impurities. The choice of column dimensions and particle size will depend on the desired resolution and analysis time.

Mobile Phase: A gradient elution is often employed to achieve optimal separation of the main component (Tedizolid Phosphate) from its impurities. The mobile phase typically consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter that can significantly influence the retention and peak shape of the analytes.

Detection: UV detection is commonly used, with the wavelength set at a value where both Tedizolid Phosphate and the this compound impurity exhibit significant absorbance.

Method Validation

The developed HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. The validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and excipients.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following tables illustrate the type of data that would be generated during the validation of an HPLC method for the quantification of this compound.

Table 1: Illustrative Linearity Data for this compound

| Concentration (µg/mL) | Peak Area |

| 0.1 | 1250 |

| 0.25 | 3100 |

| 0.5 | 6200 |

| 1.0 | 12450 |

| 1.5 | 18600 |

| Correlation Coefficient (r²) | 0.9995 |

| Regression Equation | y = 12400x + 50 |

Table 2: Illustrative Accuracy and Precision Data

| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=6) | Recovery (%) | RSD (%) |

| LOQ | 0.1 | 0.098 ± 0.008 | 98.0 | 8.2 |

| 50% | 0.5 | 0.51 ± 0.02 | 102.0 | 3.9 |

| 100% | 1.0 | 0.99 ± 0.03 | 99.0 | 3.0 |

| 150% | 1.5 | 1.52 ± 0.04 | 101.3 | 2.6 |

Impurity Specification

Based on the toxicological data and regulatory guidelines, a specification limit for this compound in the final drug product is established. This limit is typically expressed as a percentage of the active pharmaceutical ingredient (API). For example, a common specification for a specified, identified impurity is not more than 0.15%. Routine batch release testing ensures that the level of this impurity does not exceed the established limit.

Table 3: Example of Batch Analysis Results for this compound

| Batch Number | This compound (%) | Specification |

| Batch A | 0.08 | Not More Than 0.15% |

| Batch B | 0.10 | Not More Than 0.15% |

| Batch C | 0.07 | Not More Than 0.15% |

Theoretical and Computational Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of the bis-tedizolidyl phosphate (B84403) diester, this method is particularly relevant for understanding its hydrolysis, the process by which it is converted into two molecules of the active drug, tedizolid (B1663884). This conversion is mediated by enzymes within the body, such as phosphatases. iucc.ac.ilnih.gov

Molecular docking simulations can be employed to model the interaction of the bis-tedizolidyl phosphate diester with the active site of relevant human phosphatases. By predicting the binding mode and affinity, researchers can gain insights into the efficiency of the prodrug activation. The results of such studies can highlight key amino acid residues in the enzyme's active site that are crucial for recognizing and hydrolyzing the phosphate diester linkage.

For instance, a hypothetical docking study of this compound into a phosphatase active site might reveal the following interactions:

| Interaction Type | Enzyme Residue | Diester Moiety | Significance |

| Hydrogen Bonding | Arginine, Lysine | Phosphate Group | Stabilization of the negatively charged phosphate |

| Metal Coordination | Mg2+/Zn2+ cofactor | Phosphate Oxygen | Catalysis of the hydrolysis reaction |

| Hydrophobic Interactions | Leucine, Valine | Tedizolid Rings | Positioning of the substrate in the active site |

This table is illustrative and represents plausible interactions based on the principles of molecular docking.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. For the this compound, these calculations can provide a deep understanding of its intrinsic reactivity and the mechanism of its hydrolysis.

Methods such as Density Functional Theory (DFT) can be used to calculate a variety of molecular properties, including:

Partial Atomic Charges: Determining the charge distribution across the molecule can identify the most electrophilic and nucleophilic sites, offering clues about how the molecule will interact with its environment and the active sites of enzymes. For instance, the phosphorus atom of the phosphate group is expected to have a significant positive partial charge, making it susceptible to nucleophilic attack by a water molecule or an activated residue in the enzyme's active site. acs.org

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Reaction Pathway Analysis: Quantum chemical calculations can be used to model the entire hydrolysis reaction, from the initial binding of the diester to the enzyme to the final release of the two tedizolid molecules. This involves identifying the transition states and calculating the activation energies for each step of the reaction, providing a detailed mechanistic picture. acs.org

| Calculated Property | Significance for this compound |

| Partial Charge on Phosphorus | Predicts susceptibility to nucleophilic attack and hydrolysis. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. |

| Activation Energy of Hydrolysis | Provides a quantitative measure of the reaction rate. |

This table is illustrative and represents plausible data obtained from quantum chemical calculations.

Molecular Dynamics Simulations of Diester in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to observe their motion and interactions over time. nih.gov For the this compound, MD simulations can be used to study its behavior in various biological environments, such as in aqueous solution or near a cell membrane.

Key applications of MD simulations for this diester include:

Conformational Analysis: The this compound is a large and flexible molecule. MD simulations can explore its conformational landscape, identifying the most stable and populated shapes the molecule adopts in solution. This information is crucial for understanding how it fits into the active site of a hydrolyzing enzyme.

Solvation and Hydration: MD simulations can reveal how water molecules are organized around the diester, which is important for understanding its solubility and the initial steps of the hydrolysis reaction.

Membrane Permeation: As a prodrug, the this compound is designed to have improved membrane permeability compared to the active drug. MD simulations can be used to model the process of the diester crossing a lipid bilayer, providing insights into the energetic barriers and the molecular mechanisms involved. nih.gov

Enzyme-Ligand Dynamics: Once docked into an enzyme, MD simulations can be used to study the stability of the complex and the dynamic interactions between the diester and the protein. This can reveal how the enzyme's flexibility contributes to the catalytic process. In studies of similar complex molecules, Root Mean Square Fluctuation (RMSF) calculations have been used to identify regions of the molecule with high flexibility. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a molecule with its biological activity and physicochemical properties, respectively. While the this compound is a single molecule, SAR and SPR principles are highly relevant in the context of its design and in comparison to other potential prodrugs.

The development of tedizolid itself involved extensive SAR studies to optimize its antibacterial potency. nih.govresearchgate.net These studies have shown the importance of specific structural features of the tedizolid molecule, such as the oxazolidinone ring, the fluorophenyl group, and the methyltetrazole moiety, for its interaction with the bacterial ribosome. nih.govresearchgate.net

For the this compound, SPR modeling could be used to:

Predict Physicochemical Properties: Models can be built to predict properties like solubility, lipophilicity (logP), and membrane permeability based on the molecule's structure. These predictions can guide the design of future prodrugs with improved pharmacokinetic profiles. mdpi.com

A hypothetical QSPR model for predicting the rate of hydrolysis might take the form of a linear equation, where the rate is a function of various molecular descriptors:

Rate of Hydrolysis = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

| Descriptor | Potential Influence on Hydrolysis Rate |

| Molecular Weight | Larger molecules may have slower diffusion to the enzyme. |

| LogP | Affects solubility and partitioning into the enzyme's active site. |

| Polar Surface Area | Influences interactions with polar residues in the active site. |

This table is illustrative and represents a simplified example of descriptors used in QSPR modeling.

By understanding these relationships, medicinal chemists can rationally design new prodrugs with fine-tuned properties for optimal therapeutic effect.

Intellectual Property and Patent Landscape Analysis

Review of Patents Pertaining to Tedizolid (B1663884) Prodrugs

The patent landscape for tedizolid is dominated by patents covering its phosphate (B84403) monoester prodrug, tedizolid phosphate. This compound is the active pharmaceutical ingredient in the FDA-approved drug Sivextro, used for treating acute bacterial skin and skin structure infections. greyb.com Key international patent publications disclosing tedizolid phosphate and its pharmaceutically acceptable salts include WO 2005/058886, WO 2010/042887, WO 2010/091131, and WO 2010/138649. google.com

These patents generally protect the chemical structure of tedizolid phosphate, its synthesis, and its use in treating bacterial infections. For instance, U.S. Patent Nos. 7,816,379 and 8,604,209 describe processes for the preparation of tedizolid phosphate. google.com Further patents, such as U.S. Patent No. 8,426,389, are directed to specific crystalline forms of tedizolid phosphate, highlighting the ongoing innovation in this space. google.com Chinese patent CN105496976A, for example, details a tedizolid phosphate tablet prepared by a powder direct compression method. google.com

The intellectual property surrounding tedizolid phosphate also extends to its formulation and methods of use. Patent application EP3723758A1, for instance, covers pharmaceutical compositions of tedizolid phosphate, focusing on aspects like suspension uniformity. google.com These patents collectively create a significant intellectual property portfolio around the tedizolid franchise, which would need to be carefully considered when developing new derivatives.

| Patent/Application Number | Title/Subject | Key Findings |

| WO 2005/058886 | Oxazolidinone compounds | Disclosure of oxazolidinone compounds including tedizolid phosphate. google.com |

| WO 2010/042887 | Tedizolid phosphate | Disclosure of tedizolid phosphate and its pharmaceutically acceptable salts. google.com |

| WO 2010/091131 | Tedizolid phosphate | Further disclosure related to tedizolid phosphate. google.com |

| WO 2010/138649 | Tedizolid phosphate | Additional disclosures of tedizolid phosphate. google.com |

| US 7,816,379 | Processes for the preparation of tedizolid phosphate | Describes methods for synthesizing tedizolid phosphate. google.com |

| US 8,604,209 | Processes for the preparation of tedizolid phosphate | Details further processes for preparing tedizolid phosphate. google.com |

| US 8,426,389 | Crystalline form of tedizolid phosphate | Claims a specific crystalline form of tedizolid phosphate. google.com |

| EP3723758A1 | Pharmaceutical compositions of tedizolid phosphate | Focuses on formulations to ensure uniform distribution of the active ingredient. google.com |

| CN105496976A | Tedizolid phosphate composition tablet | Describes a method for preparing tedizolid phosphate tablets. google.com |

Novelty and Inventive Step Analysis for Phosphate Diester Derivatives

The novelty of bis-tedizolidyl phosphate diester would hinge on whether this specific chemical structure has been previously disclosed. Based on available information, a compound where two tedizolid molecules are linked via a phosphate diester bridge appears to be novel. The inventive step, however, would require a more detailed analysis.

An inventive step would likely be argued based on unexpected properties of the diester compared to the known monoester, tedizolid phosphate. These could include, but are not limited to:

Modified Pharmacokinetics: The diester could exhibit a different absorption, distribution, metabolism, and excretion (ADME) profile. For example, it might have altered solubility or a different rate of conversion to the active tedizolid moiety.

Improved Stability: The diester form might offer enhanced stability in certain formulations or under specific storage conditions.

Targeted Delivery: The unique structure of the diester could potentially be exploited for targeted delivery to specific tissues or cells.

The argument for an inventive step would need to be supported by robust experimental data demonstrating these unexpected advantages.

Freedom-to-Operate Assessments Related to Diester Synthesis or Use

A freedom-to-operate (FTO) analysis is crucial before commencing any commercial activities and involves determining whether a product or process infringes on existing patents. sagaciousresearch.commurgitroyd.com For this compound, an FTO assessment would need to consider several aspects:

Synthesis of the Tedizolid Moiety: The synthesis of the core tedizolid molecule is covered by numerous patents. Any new synthesis route for the diester would need to avoid infringing on these existing process patents. For example, Chinese patent CN104327119A describes a preparation method of tedizolid phosphate through a coupling reaction. google.com

Formation of the Phosphate Diester Linkage: The chemical methods used to create the phosphate diester bond would also need to be assessed for potential infringement. There are general patents on the formation of phosphate diesters that could be relevant.

Use of the Compound: The intended therapeutic use of this compound would need to be evaluated against existing patents claiming methods of treating bacterial infections with oxazolidinone antibiotics.

A comprehensive FTO analysis would require a detailed understanding of the specific synthetic pathways and the intended medical indications for the this compound. drugpatentwatch.comscienceopen.com

Patent Infringement and Validity Studies

Should a this compound product be developed and commercialized, it could face patent infringement litigation from holders of existing tedizolid patents. The primary line of argument would likely be that the diester is a mere derivative of the patented tedizolid phosphate and falls within the scope of their claims.

In defense, a company producing the diester could initiate a validity study of the asserted patents. This would involve a thorough search for prior art that might invalidate the claims of the original patents. Grounds for invalidation could include lack of novelty, obviousness, or insufficient disclosure. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes for Diester Derivatives

The synthesis of oxazolidinone phosphate (B84403) esters is an area of active investigation, aimed at improving efficiency, purity, and yield, while reducing costs and environmental impact. Current research focuses on refining existing methods and exploring entirely new chemical pathways.

One established route to the core tedizolid (B1663884) structure involves a Suzuki coupling reaction to link the substituted pyridine (B92270) and phenyl-oxazolidinone moieties. ciac.jl.cn Following the creation of the core tedizolid molecule, the phosphate group is introduced. Tedizolid phosphate is typically prepared from tedizolid through a reaction with a phosphorylating agent, followed by deprotection steps. ciac.jl.cn The formation of the bis-tedizolidyl phosphate diester is often considered an impurity in the synthesis of the monophosphate prodrug, tedizolid phosphate. lgcstandards.comaxios-research.com

Future synthetic explorations are focused on several key areas:

Catalyst Innovation: Research into more efficient and greener catalysts for coupling reactions aims to replace or reduce the reliance on precious metals like palladium. wipo.int

Process Optimization: Efforts are underway to develop one-pot synthesis methods and simplify purification steps, such as using crystallization techniques to achieve high-purity products without the need for column chromatography. chemicalbook.compatsnap.comgoogle.com

Diverse Chemical Scaffolds: Synthetic chemists are also creating novel oxazolidinone analogues by modifying the core structure to potentially enhance activity or overcome resistance. This includes creating conformationally constrained analogues or adding different heterocyclic moieties like triazoles. nih.govnih.gov

Table 1: Overview of Synthetic Strategies for Tedizolid and its Phosphate Derivatives

| Strategy | Key Reaction / Method | Purpose / Advantage | Reference |

|---|---|---|---|

| Core Structure Synthesis | Suzuki Coupling | Efficiently connects the key aromatic rings of the tedizolid molecule. | ciac.jl.cn |

| Phosphorylation | Reaction with dibenzyl N,N-diisopropylphosphoramidite | Introduces the phosphate ester group to form the prodrug. | ciac.jl.cn |

| Purification | Controlled Crystallization | Achieves high purity (>99.5%) without costly and time-consuming chromatography. | wipo.intchemicalbook.com |

| Intermediate Synthesis | Grignard reaction with boric acid ester | Creates a key boronic ester intermediate for subsequent coupling reactions. | wipo.int |

| Analogue Development | One-pot triazole synthesis | Explores new chemical space to develop next-generation oxazolidinones. | ncf.edu |

Advanced Biochemical Investigations of Diester Activation Pathways

This compound, like the monophosphate prodrug tedizolid phosphate, is biologically inactive and requires enzymatic activation to release the active antibiotic, tedizolid. patsnap.comyoutube.com This conversion is a critical step that influences the pharmacokinetic and pharmacodynamic profile of the drug.

The activation is primarily mediated by endogenous, non-specific alkaline phosphatases (ALPs). nih.govnih.gov These enzymes are abundantly located in the membranes of various cells throughout the body, with particularly high concentrations in the intestinal mucosa. nih.govdovepress.com When administered orally, the phosphate ester prodrugs are rapidly hydrolyzed by these apical alkaline phosphatases in the intestine, which cleaves the phosphate group(s) and releases the active tedizolid moiety for absorption. dovepress.comresearchgate.net A similar rapid conversion occurs in the plasma following intravenous administration. nih.govnih.gov

For this compound, the activation pathway would involve the enzymatic cleavage of two ester bonds to release two molecules of tedizolid. Future biochemical investigations aim to:

Identify the specific isozymes of alkaline phosphatase and other potential hydrolases involved in the diester's metabolism.

Characterize the kinetics of the two-step hydrolysis process.

Determine if the diester is fully converted to active tedizolid or if intermediate metabolites are formed.

Investigate the activation process within specific tissues and cellular compartments.

Table 2: Key Enzymes in the Activation of Tedizolid Phosphate Prodrugs

| Enzyme | Location | Role in Activation | Reference |

|---|---|---|---|

| Alkaline Phosphatases (ALPs) | Intestinal Mucosa, Plasma, various cell membranes | Cleavage of the phosphate ester bond(s) to release active tedizolid. | nih.govdovepress.comresearchgate.net |

High-Throughput Screening for Modulators of Diester Metabolism

Identifying compounds that can modulate the enzymatic activation of this compound is a key translational goal. Such modulators could potentially be used to fine-tune the release of the active drug or to understand potential drug-drug interactions. High-throughput screening (HTS) provides a platform to rapidly test large libraries of chemical compounds for their effect on this metabolic process.

In vitro models that replicate the enzymatic environment of the body are essential for HTS. nih.gov Suitable models include:

Rat intestinal mucosa scraps: These preparations contain high levels of alkaline phosphatase and provide a robust system for screening the bioconversion of phosphate prodrugs. nih.govresearchgate.net

Caco-2 cell monolayers: These human colon carcinoma cells differentiate to form a polarized monolayer that expresses alkaline phosphatases, mimicking the intestinal barrier. They allow for the simultaneous study of bioconversion and permeability. nih.govresearchgate.net

An HTS campaign would typically involve incubating the diester with one of these models in the presence of test compounds and then measuring the rate of tedizolid formation. This allows for the identification of both inhibitors and enhancers of the activation process.

Table 3: Comparison of In Vitro Models for Screening Phosphate Prodrug Bioconversion

| Model | Source | Key Feature | Application | Reference |

|---|---|---|---|---|

| Intestinal Mucosa Scraps | Rat | Highest ALP activity | Rapid screening for bioconversion potential. | nih.govresearchgate.net |

| Caco-2 Cells | Human Colon Carcinoma | Polarized monolayer expressing ALPs | Predictive information on bioconversion and drug permeability. | nih.govresearchgate.net |

| MDCK Cells | Madin-Darby Canine Kidney | Minimal ALP activity | Used as a negative control or for studying non-ALP mediated effects. | nih.govresearchgate.net |

Integration of Omics Data for Systems-Level Understanding of Diester Fate

A comprehensive understanding of how this compound behaves in a biological system requires a holistic, systems-level approach. The integration of various "omics" technologies can provide an unprecedented level of detail regarding the drug's fate.

Proteomics: Can be used to identify the full spectrum of proteins that bind to or metabolize the diester. This would confirm the primary role of alkaline phosphatases and potentially uncover novel interacting enzymes in different tissues.

Metabolomics: This powerful tool can track the parent diester and all its subsequent metabolites (e.g., the monophosphate intermediate, tedizolid, and any further degradation products) in biological fluids and tissues over time. This provides a dynamic view of the drug's absorption, distribution, metabolism, and excretion (ADME). Studies on the related antibiotic linezolid (B1675486) have already demonstrated the utility of metabolomics in understanding its complex metabolic pathways. researchgate.net

Transcriptomics: By analyzing changes in gene expression in response to the diester, researchers can understand the cellular pathways that are affected by the compound or its metabolites.

Integrating these large datasets can create a comprehensive model of the diester's journey through the body, highlighting key metabolic checkpoints and potential off-target effects.

Table 4: Application of Omics Technologies to Study Diester Fate

| Omics Technology | Research Question | Potential Findings |

|---|---|---|

| Proteomics | Which enzymes metabolize the diester? | Identification of specific phosphatase isozymes and other interacting proteins. |

| Metabolomics | What is the metabolic fate of the diester? | Comprehensive mapping of ADME pathways and identification of all metabolites. |

| Transcriptomics | How do cells respond to the diester? | Understanding of cellular response pathways and potential for off-target gene regulation. |

Methodological Innovations in Diester Analysis and Quantification

Accurate and sensitive analytical methods are fundamental to all aspects of drug research, from synthesis to clinical studies. For this compound, the focus is on developing and refining techniques that can precisely quantify the compound and its related substances in complex matrices.

The current gold standard for the analysis of tedizolid and its phosphate prodrug is high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). researchgate.netnih.gov These methods offer high sensitivity and selectivity.

Key areas of methodological innovation include: